molecular formula C3H4ClF3O3S B1606060 2-Chloroethyl trifluoromethanesulfonate CAS No. 73323-80-5

2-Chloroethyl trifluoromethanesulfonate

Cat. No. B1606060
CAS RN: 73323-80-5
M. Wt: 212.58 g/mol
InChI Key: OJEPTKFBWNNVHK-UHFFFAOYSA-N
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Description

2-Chloroethyl trifluoromethanesulfonate (CF3SO2OCH2CH2Cl), also known as CTFMS, is a chemical compound that is commonly used in the field of organic synthesis. It is a colorless and odorless liquid that is highly reactive and can cause severe skin and eye irritation upon contact. In

Scientific Research Applications

Lewis Acid Catalysis

2-Chloroethyl trifluoromethanesulfonate is closely related to trifluoromethanesulfonate (triflate) compounds, which are known for their use in Lewis acid catalysis. For example, scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst. It is used in the acylation of alcohols with acid anhydrides, and in esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating high catalytic activity for primary, secondary, and even sterically-hindered tertiary alcohols (Ishihara et al., 1996).

Organic Synthesis

Trifluoromethanesulfonic acid, a compound related to 2-Chloroethyl trifluoromethanesulfonate, is widely used in organic synthesis. It's particularly used in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, among other reactions. Its high protonating power and low nucleophilicity make it a convenient reagent for generating cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Ionic Liquids for Fuel Cells

Compounds like 2-sulfoethylammonium trifluoromethanesulfonate represent a novel class of proton-conducting ionic liquids (PILs) based on aminoalkylsulfonic acids. These are investigated for use as protic electrolytes in high-temperature PEM fuel cells. This compound is noteworthy for its electrochemical and thermal stability up to 140 °C, although its specific conductivity is lower compared to phosphoric acid in similar conditions. This indicates potential applications in fuel cell technology (Wippermann et al., 2016).

Electrophilic Activation in Organic Chemistry

Trifluoromethanesulfonic anhydride, closely related to 2-Chloroethyl trifluoromethanesulfonate, is used as an electrophilic activator in organic chemistry. It enables the transient generation of a triflate intermediate, which then undergoes nucleophilic trapping to yield novel compounds. Its applications span across amide, sulfoxide, and phosphorus oxide chemistry, demonstrating the versatility of triflate intermediates in organic synthesis (Huang & Kang, 2021).

properties

IUPAC Name

2-chloroethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPTKFBWNNVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223561
Record name NSC 314043
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Molecular Weight

212.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl trifluoromethanesulfonate

CAS RN

73323-80-5
Record name NSC 314043
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Record name 2-chloroethyl trifluoromethanesulfonate
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Record name 2-Chloroethyl trifluoromethanesulfonate
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Synthesis routes and methods

Procedure details

A solution of triflic anhydride (2.0 mL, 11.9 mmol) in CCl4 (10 mL) at 0° C. was treated with a solution of 2-chloroethanol (0.8 mL, 11.9 mmol) and pyridine (0.96 mL, 11.9 mmol) in CCl4 (6.0 mL) which was pre-cooled to 0° C. The reaction mixture was stirred at 0° C. for 45 minutes and then filtered through a pad of Na2SO4. The filtrate was concentrated and used immediately in the next step.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JW Lown, AV Joshua… - Journal of Medicinal …, 1980 - ACS Publications
… 2-Chloroethyl Trifluoromethanesulfonate (6). A mixture of trifluoromethanesulfonic … The resulting 2-chloroethyl trifluoromethanesulfonate is extremely water sensitive and fumes readily in …
Number of citations: 34 pubs.acs.org
NW Gibson, LC Erickson, KW Kohn - Cancer research, 1985 - AACR
… Lown and Chauhan (15) had also investigated this problem and detected DNA interstrand crosslinking by 2-chloroethyl trifluoromethanesulfonate. …
Number of citations: 27 aacrjournals.org
PD Robinson, DH Hua, X Wu, SW Miao… - … Section C: Crystal …, 1992 - scripts.iucr.org
The title compound, derived in four steps beginning with the cyclopropanation reaction of the anion of the a-sulfinyl ketimine (4 R, SS)-4-(tert-butyldimethylsilylo xy)-3, 4-dihydro-5-[(p-…
Number of citations: 2 scripts.iucr.org
N Buckley, TP Brent - Journal of the American Chemical Society, 1988 - ACS Publications
The anticancer agents l, 3-bis (2-chloroethyl)-l-nitrosourea (BCNU) and 2-chloroethyl (methylsulfonyi) methanesulfonate (SoSo) should form the same initial 2-chloroethyl (ClEt) adduct …
Number of citations: 29 pubs.acs.org
AJ Grant, LM Lerner - Journal of Medicinal Chemistry, 1980 - ACS Publications
… The compounds include 2-chloroethyl trifluoromethanesulfonate, 5, 2-chloroethyl p-nitrobenzenesulfonate, 2-chloroethyl ptoluenesulfonate, and 2-chloroethyl methanesulfonate. Of …
Number of citations: 20 pubs.acs.org
E Laurens, SD Yeoh, A Rigopoulos, D Cao… - Nuclear medicine and …, 2012 - Elsevier
… )aniline (4) was monoalkylated with propargyl bromide and the resulting 4-(4-nitrophenlthio)-N-(prop-2-ynyl)aniline (5) reacted with 2-chloroethyl trifluoromethanesulfonate to form N-(2-…
Number of citations: 10 www.sciencedirect.com
SE Metobo - 2001 - search.proquest.com
… 2-Chloroethyl trifluoromethanesulfonate 3.11 was prepared in a manner similar to triflate 2.11 in a 55% yield (Scheme 3.4). It was then reacted with the sulfide 3.3 to form the …
Number of citations: 2 search.proquest.com

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